

# Structure and molecular formula of N-Boc-2-(4-bromophenyl)ethylamine.

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## Compound of Interest

Compound Name: *N-Boc-2-(4-bromophenyl)ethylamine*

Cat. No.: *B111359*

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## N-Boc-2-(4-bromophenyl)ethylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Boc-2-(4-bromophenyl)ethylamine**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical structure, molecular formula, physical properties, a representative synthetic protocol, and characteristic analytical data.

## Chemical Structure and Properties

**N-Boc-2-(4-bromophenyl)ethylamine**, also known as tert-butyl (4-bromophenethyl)carbamate, is a white to yellow solid. The molecule consists of a 2-(4-bromophenyl)ethylamine backbone protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is common in organic synthesis to prevent the amine from undergoing unwanted reactions while other parts of the molecule are being modified.

Molecular Formula:  $C_{13}H_{18}BrNO_2$  [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Weight: 300.19 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)

The structure of **N-Boc-2-(4-bromophenyl)ethylamine** is visualized in the diagram below.

#### Molecular Structure of **N-Boc-2-(4-bromophenyl)ethylamine**

## Physicochemical Properties

Property	Value	Reference
CAS Number	120157-97-3	[1][4]
Melting Point	58-59 °C	[5]
Boiling Point (Predicted)	389.6 ± 25.0 °C	[5]
Density (Predicted)	1.286 ± 0.06 g/cm <sup>3</sup>	[5]
Appearance	White to Yellow Solid	
Solubility	Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.	

## Experimental Protocols

### Synthesis of **N-Boc-2-(4-bromophenyl)ethylamine**

The following is a representative experimental protocol for the synthesis of **N-Boc-2-(4-bromophenyl)ethylamine** from 2-(4-bromophenyl)ethylamine. This procedure is based on standard Boc-protection methodologies for primary amines.[4]

Materials:

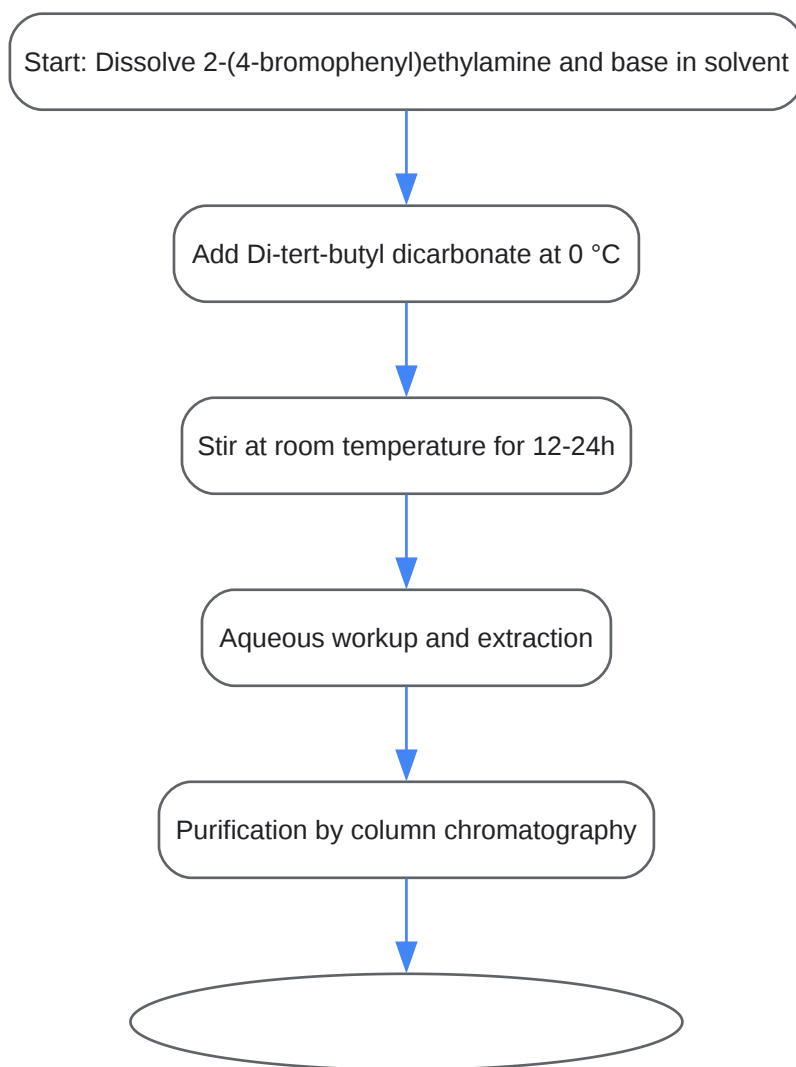
- 2-(4-bromophenyl)ethylamine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (Et<sub>3</sub>N) or Sodium Bicarbonate (NaHCO<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- In a round-bottom flask, dissolve 2-(4-bromophenyl)ethylamine (1.0 eq) in dichloromethane or THF.
- Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture with stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding water.
- Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **N-Boc-2-(4-bromophenyl)ethylamine** as a solid.

Workflow for the Synthesis of **N-Boc-2-(4-bromophenyl)ethylamine**:



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### Synthetic Workflow

## Analytical Characterization

The structure and purity of **N-Boc-2-(4-bromophenyl)ethylamine** are typically confirmed by a combination of spectroscopic methods. Below are the expected analytical data based on the compound's structure and data from similar compounds.

Analytical Technique	Expected Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ (ppm): 7.40 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 4.55 (br s, 1H, NH), 3.35 (q, 2H, $\text{CH}_2\text{-N}$ ), 2.75 (t, 2H, Ar- $\text{CH}_2$ ), 1.45 (s, 9H, $\text{C}(\text{CH}_3)_3$ )
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)	$\delta$ (ppm): 155.8 (C=O), 138.5 (Ar-C), 131.7 (Ar-CH), 130.5 (Ar-CH), 120.5 (Ar-C-Br), 79.5 ( $\text{C}(\text{CH}_3)_3$ ), 42.0 ( $\text{CH}_2\text{-N}$ ), 35.5 (Ar- $\text{CH}_2$ ), 28.4 ( $\text{C}(\text{CH}_3)_3$ )
FT-IR (KBr, $\text{cm}^{-1}$ )	$\nu$ : 3350 (N-H stretch), 2975-2850 (C-H stretch), 1685 (C=O stretch, carbamate), 1520 (N-H bend), 1485 (Ar C=C stretch), 1170 (C-O stretch), 1010 (C-Br stretch)
Mass Spectrometry (ESI-MS)	$m/z$ : 300.0 $[\text{M}+\text{H}]^+$ , 322.0 $[\text{M}+\text{Na}]^+$

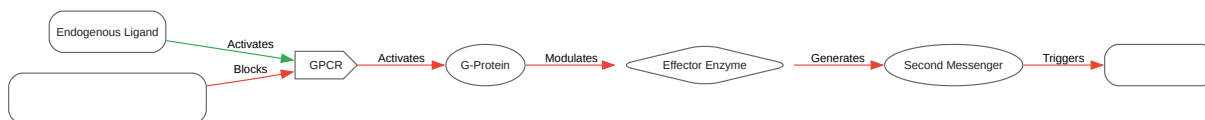
## Applications in Research and Development

**N-Boc-2-(4-bromophenyl)ethylamine** is a valuable building block in medicinal chemistry and drug discovery. The Boc-protected amine allows for selective functionalization at the aromatic ring via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, utilizing the bromo substituent. Following the desired modifications, the Boc group can be readily removed under acidic conditions to reveal the primary amine for further derivatization.

This compound and its derivatives are used in the synthesis of a variety of biologically active molecules, including inhibitors of enzymes and modulators of receptors. For instance, it has been used as a reagent in the preparation of dual inhibitors of cysteine protease falcipain-2 and Plasmodium falciparum dihydrofolate reductase, which are crucial for malarial parasites.<sup>[5][6]</sup> It is also utilized in the synthesis of indole-2-carboxamides as novel allosteric modulators of the cannabinoid (CB-1) receptor.<sup>[5][6]</sup>

Signaling Pathway Context (Hypothetical Application):

The following diagram illustrates a hypothetical signaling pathway where a drug synthesized from **N-Boc-2-(4-bromophenyl)ethylamine** might act as an antagonist to a G-protein coupled receptor (GPCR).



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### Hypothetical Drug Action

## Safety Information

**N-Boc-2-(4-bromophenyl)ethylamine** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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